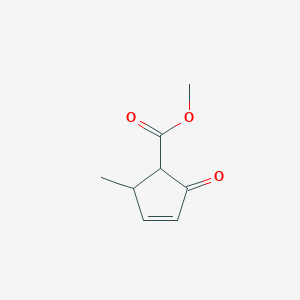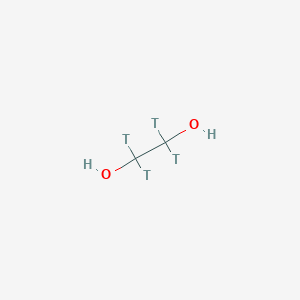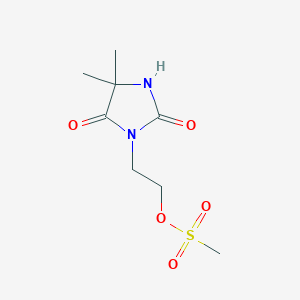
2-Octyldodecyl 3,5,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldodecyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C29H58O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyldodecyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanoic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid, 2-octyldodecanol
Transesterification: New ester (depending on the alcohol used), original alcohol (2-octyldodecanol)
Applications De Recherche Scientifique
2-Octyldodecyl 3,5,5-trimethylhexanoate has a wide range of applications in scientific research and industry. It is commonly used as an emollient in cosmetic formulations due to its ability to provide a smooth and silky feel to the skin. Additionally, it is used as a solvent and dispersing agent in various chemical processes .
In the field of biology, this compound is used in the formulation of lipid-based drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In medicine, it is used in topical formulations for its moisturizing properties .
Mécanisme D'action
The mechanism of action of 2-Octyldodecyl 3,5,5-trimethylhexanoate is primarily based on its chemical structure and properties. As an ester, it can interact with the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. In cosmetic applications, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth texture .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl Myristate
- Cetyl Palmitate
- Octyl Stearate
Comparison
2-Octyldodecyl 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides superior spreading properties and a non-greasy feel compared to other esters like isopropyl myristate and cetyl palmitate. Its long carbon chain also contributes to its excellent emollient properties, making it a preferred choice in high-end cosmetic formulations .
Propriétés
Numéro CAS |
98072-02-7 |
|---|---|
Formule moléculaire |
C29H58O2 |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
2-octyldodecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H58O2/c1-7-9-11-13-15-16-18-20-22-27(21-19-17-14-12-10-8-2)25-31-28(30)23-26(3)24-29(4,5)6/h26-27H,7-25H2,1-6H3 |
Clé InChI |
ORHIPTVQARSOPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)




![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)




